molecular formula C7H7ClN4O2 B6193477 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride CAS No. 2680537-45-3

3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride

Cat. No.: B6193477
CAS No.: 2680537-45-3
M. Wt: 214.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the triazolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2,4-triazole with pyrazine derivatives in the presence of a suitable catalyst . The reaction conditions often include heating and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available reagents. The process includes steps such as hydrazine hydrate addition, cyclization, and purification through crystallization . The overall yield and purity are optimized through careful control of reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted triazolopyrazine derivatives .

Scientific Research Applications

3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis . In cancer research, it may act as an inhibitor of specific kinases involved in cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties. Its methyl group at the 3-position and carboxylic acid functionality make it a versatile intermediate for further chemical modifications .

Properties

CAS No.

2680537-45-3

Molecular Formula

C7H7ClN4O2

Molecular Weight

214.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.